![molecular formula C18H26N4O3 B7542669 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide](/img/structure/B7542669.png)
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide, also known as BMDP, is a synthetic designer drug that belongs to the class of cathinones. BMDP is a potent stimulant and is known to produce effects similar to other cathinones such as bath salts, methamphetamine, and cocaine. The compound was first synthesized in 1960 and has since gained popularity among the research community due to its unique chemical properties.
Wirkmechanismus
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters responsible for regulating mood, attention, and motivation. The compound also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain.
Biochemical and Physiological Effects
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The compound also produces feelings of euphoria, increased energy, and alertness. However, prolonged use of 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide can lead to addiction, psychosis, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potent stimulant properties. However, the compound also has several limitations, including its potential for addiction and the lack of information regarding its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide, including its potential use as a treatment for depression, anxiety, and ADHD. The compound could also be studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. Further research is also needed to understand the long-term effects of 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide and its potential for addiction.
Conclusion
In conclusion, 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide is a potent stimulant that has gained popularity among the research community due to its unique chemical properties. The compound has several potential applications in the treatment of various medical conditions and as a cognitive enhancer. However, further research is needed to understand the long-term effects of 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide and its potential for addiction.
Synthesemethoden
The synthesis of 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide involves the reaction of 4-morpholine-2,4-dicarboxylic acid with benzylpiperidine in the presence of a catalyst. The resulting compound is then purified and crystallized to obtain pure 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide. The synthesis of 4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide has been extensively researched for its potential use in the treatment of various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). The compound has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c19-17(23)16-13-22(10-11-25-16)18(24)20-15-6-8-21(9-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPWPUVBUDRRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)N2CCOC(C2)C(=O)N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(1-benzylpiperidin-4-yl)morpholine-2,4-dicarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.